molecular formula C10H12F3NO B15313743 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol

2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B15313743
M. Wt: 219.20 g/mol
InChI Key: UKNGRZBFRVEPGN-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol involves the following steps :

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with nitromethane to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine.

    Hydroxylation: Finally, the amine is hydroxylated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-one.

    Reduction: Yields secondary or tertiary amines depending on the conditions.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials and as a building block for agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-amine: Similar structure but with an additional amino group.

Uniqueness

2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2

InChI Key

UKNGRZBFRVEPGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)C(F)(F)F

Origin of Product

United States

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